N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide”, commonly known as CTI-101, is a new chemical entity. It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of similar compounds often involves chloroacetylation of amino benzothiazoles, followed by reaction with substituted piperazines in the presence of a base . The residue is then recrystallized from petroleum ether and ethyl acetate or subjected to silica gel column chromatography using ethyl acetate and petroleum ether as solvents .Molecular Structure Analysis
The molecular formula of CTI-101 is C20H21ClN4OS, and its molecular weight is 400.93. The crystal structure of similar compounds has been determined to be monoclinic, with a P 2 1 /n (no. 14) space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include chloroacetylation and reaction with substituted piperazines . The structure configuration of newly synthesizedScientific Research Applications
1. Chemical Synthesis and Structure Analysis
- A study focused on synthesizing novel pyrazole carboxamide derivatives, including compounds with piperazine moieties, and their structure was analyzed using X-ray crystallography. This research highlights the synthetic process and structural characterization relevant to similar compounds like N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide (Lv, Ding, & Zhao, 2013).
2. Antimicrobial Properties
- Research on piperazine derivatives, including the synthesis of new compounds and their antimicrobial evaluation, found that certain derivatives exhibit promising growth inhibition against bacterial strains. This finding is significant for understanding the potential antimicrobial applications of similar compounds (Patil et al., 2021).
3. Biological Activity and Antitubercular Potential
- Another study synthesized various derivatives with a focus on biological activity, including antimicrobial properties. Specifically, the research evaluated compounds for their effectiveness against tuberculosis, demonstrating the relevance of similar compounds in treating infectious diseases (Reddy et al., 2014).
4. Antimicrobial Activity of Pyridine Derivatives
- A study on the synthesis and antimicrobial activity of pyridine derivatives, including piperazine compounds, demonstrated moderate activity against bacteria and fungi, highlighting the potential use of similar compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
5. Antitubercular Chemotypes
- Research identifying the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes underscores the relevance of similar compounds in developing treatments for tuberculosis. This study is crucial for understanding the therapeutic potential of these compounds (Pancholia et al., 2016).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-2-14-6-5-9-17-18(14)23-20(27-17)25-12-10-24(11-13-25)19(26)22-16-8-4-3-7-15(16)21/h3-9H,2,10-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCWEAVVCNVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.